Molecular Weight Distinction from N-Substituted Analogs
The target compound's molecular weight is distinctly lower than that of its N-substituted derivatives, which is a critical parameter in fragment-based drug discovery where lower molecular weight is often associated with higher ligand efficiency [1]. For example, the popular N-(oxolan-3-ylmethyl) analog has a molecular weight of 334.41 g/mol, creating an 11.2 g/mol difference that influences key drug-likeness metrics [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 323.21 g/mol |
| Comparator Or Baseline | 4-[(2,6-dimethylpyridin-3-yl)oxy]-1-(oxolan-3-ylmethyl)piperidine-4-carboxylic acid: 334.41 g/mol [2] |
| Quantified Difference | Target compound is 11.2 g/mol lighter |
| Conditions | Calculated from molecular formulas (C13H20Cl2N2O3 vs C18H26N2O4) |
Why This Matters
A lower molecular weight often correlates with better permeability and solubility profiles in early-stage drug discovery, making this compound a more attractive starting point for hit-to-lead campaigns where ligand efficiency is prioritized.
- [1] PubChem. (2025). Compound Summary for CID 146675479, 4-[(2,6-Dimethyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride. National Center for Biotechnology Information. View Source
- [2] Chembase. (n.d.). 4-[(2,6-dimethylpyridin-3-yl)oxy]-1-(oxolan-3-ylmethyl)piperidine-4-carboxylic acid (ChemBase ID: 578407). View Source
